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molecular formula C16H27N B8761310 Benzylamine, N-methyl-N-octyl- CAS No. 63991-66-2

Benzylamine, N-methyl-N-octyl-

Cat. No. B8761310
M. Wt: 233.39 g/mol
InChI Key: QWYNLUCESJHDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120846B2

Procedure details

254.5 g Freshly distilled N-methylbenzylamine (2.1 mole, fw=121.18, ˜271 mL) is added to 350 mL stirring acetonitrile in a 1 L 4-neck round-bottom flask that is equipped with a heating mantle, mechanical stirrer, 250 mL addition funnel, reflux condensor and teflon-coated thermocouple. The reaction is carried out under a nitrogen atmosphere with a slow N2 purge. 135.2 g Freshly distilled 1-bromooctane (0.70 mole, fw=221.19, ˜121 mL) is added to the stirring mixture in a dropwise fashion at such a rate that the reaction exotherm maintains the reaction temperature in the range 55-65° C. Under these conditions, the bromooctane addition requires about 2 hours. After the entire bromodecane is added and the reaction temperature drops below 45° C., the stirring reaction mixture is heated to 80° C. for 2 hr and then allowed cool. The reaction mixture is periodically monitored by HPLC in order to ensure that the bromooctane is entirely consumed. As the reaction cools, a less dense upper layer of the product begins to form. Upon cooling as the reaction to ambient temperature, 100 mL distilled water is added portionwise to the stirring mixture in order to facilitate phase separation and prevent crystallization of amine hydrobromide. The reaction mixture is transferred to a 1 L separatory funnel and them cooled to about −20° C. for 2 hours in order to achieve full phase separation. The lower phase is discarded and the upper phase is retained in the funnel. 1.0 L 10% w/w NaOH in distilled water is added, the mixture is thoroughly mixed and then allowed to settle for about 1 hour. The phases are again separated, the upper product phase is retained, 1.0 L distilled water is added to the mixture that is through mixed. The phases are separated after about 2 hours, and the upper product phase is placed in a rotary evaporator (80° C. bath temp.) in order to remove water, acetonitrile and some residual starting amine. This procedure yields 143 g (88%) of a pale yellow viscous liquid with a purity of 96-98% (GC, HPLC). The major impurity is the starting amine (2-4%). This material is vacuum distilled (172-175° C., 1 torr) giving a 90% distillation yield of a colorless liquid (99.8% purity). This is a clean reaction that produces good quality product if the starting secondary amine and primary alkyl halide are themselves pure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.N#N.Br[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>C(#N)C>[CH2:3]([N:2]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH3:1])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC1=CC=CC=C1
Step Two
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is equipped with a heating mantle, mechanical stirrer, 250 mL addition funnel
CUSTOM
Type
CUSTOM
Details
purge
ADDITION
Type
ADDITION
Details
135.2 g Freshly distilled 1-bromooctane (0.70 mole, fw=221.19, ˜121 mL) is added to the stirring mixture in a dropwise fashion at such a rate that the reaction exotherm
CUSTOM
Type
CUSTOM
Details
in the range 55-65° C
ADDITION
Type
ADDITION
Details
Under these conditions, the bromooctane addition
ADDITION
Type
ADDITION
Details
After the entire bromodecane is added
CUSTOM
Type
CUSTOM
Details
drops below 45° C.
CUSTOM
Type
CUSTOM
Details
the stirring reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
allowed cool
CUSTOM
Type
CUSTOM
Details
is entirely consumed
CUSTOM
Type
CUSTOM
Details
to form
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling as the reaction to ambient temperature
DISTILLATION
Type
DISTILLATION
Details
100 mL distilled water
ADDITION
Type
ADDITION
Details
is added portionwise to the stirring mixture in order
CUSTOM
Type
CUSTOM
Details
phase separation
CUSTOM
Type
CUSTOM
Details
crystallization of amine hydrobromide
CUSTOM
Type
CUSTOM
Details
The reaction mixture is transferred to a 1 L separatory funnel
TEMPERATURE
Type
TEMPERATURE
Details
them cooled to about −20° C. for 2 hours in order
Duration
2 h
CUSTOM
Type
CUSTOM
Details
phase separation
ADDITION
Type
ADDITION
Details
1.0 L 10% w/w NaOH in distilled water is added
ADDITION
Type
ADDITION
Details
the mixture is thoroughly mixed
WAIT
Type
WAIT
Details
to settle for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The phases are again separated
DISTILLATION
Type
DISTILLATION
Details
1.0 L distilled water
ADDITION
Type
ADDITION
Details
is added to the mixture that
ADDITION
Type
ADDITION
Details
through mixed
CUSTOM
Type
CUSTOM
Details
The phases are separated after about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the upper product phase is placed in a rotary evaporator (80° C. bath temp.) in order
CUSTOM
Type
CUSTOM
Details
to remove water, acetonitrile

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 143 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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